

Spectroscopic Profile of 5,5'-Dibromo-2,2'-bithiophene: A Technical Guide

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Compound of Interest		
Compound Name:	5,5'-Dibromo-2,2'-bithiophene	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5,5'-Dibromo-2,2'-bithiophene** (CAS No. 4805-22-5), a key building block in the synthesis of advanced organic electronic materials.[1] The data presented herein is essential for the characterization and quality control of this compound in research and development settings.

Overview of 5,5'-Dibromo-2,2'-bithiophene

5,5'-Dibromo-2,2'-bithiophene is a halogenated heterocyclic compound widely used as an intermediate for creating semiconducting small molecules, oligothiophenes, and polymers.[1] These materials are integral to the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.[1] Its chemical structure features two thiophene rings linked at the 2 and 2' positions, with bromine atoms substituted at the 5 and 5' positions.

Chemical Structure:

Molecular Formula: C₈H₄Br₂S₂[2][3]

Molecular Weight: 324.06 g/mol [2][4]

Appearance: White to light yellow shiny flakes or powder.[2][5]

Melting Point: 144-146 °C[2][4]



Spectroscopic Data

The following sections provide detailed spectroscopic data crucial for the structural confirmation and purity assessment of **5,5'-Dibromo-2,2'-bithiophene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are relatively simple.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.22 - 7.23	Doublet	3.9	2H, Thiophene Ring Protons
7.14 - 7.15	Doublet	3.9	2H, Thiophene Ring Protons

Solvent: DMSO-d₆, Spectrometer Frequency: 600 MHz[2]

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
136.86	C-S
131.60	С-Н
125.22	C-C
110.84	C-Br

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz[2]

Mass Spectrometry (MS)



Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and isotopic distribution.

Table 3: Mass Spectrometry Data

Technique	Mass-to-Charge Ratio (m/z)	lon
Electrospray Ionization (ESI+)	324.05	[M]+

The observed mass corresponds to the molecular weight of the compound.[2]

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
3069	Aromatic C-H stretching
1683	Conjugated C=C stretching
1416	C=C cis stretching in the ring
1293	C=C bending

Technique: Attenuated Total Reflectance (ATR)[2]

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information on the electronic transitions within the molecule and is particularly useful for conjugated systems.

Table 5: UV-Visible Spectroscopy Data



λmax (nm)	Solvent
325	DMSO

This absorption is characteristic of the π - π transitions in the conjugated bithiophene system.*[2]

Experimental Protocols

Detailed methodologies are critical for the reproducibility of spectroscopic data.

Synthesis and Purification

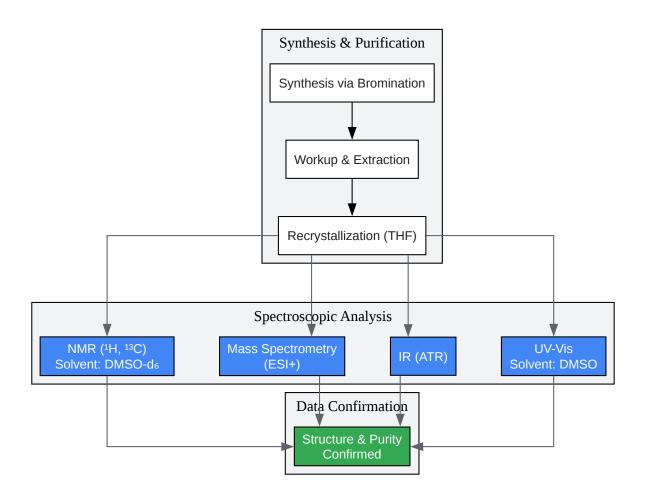
A common synthesis route involves the bromination of 2,2'-bithiophene.[2]

- Reaction: 2,2'-bithiophene is reacted with N-bromosuccinimide (NBS) in a 1:1 mixture of chloroform and acetic acid. The reaction is typically stirred at 70 °C for 4 hours.[2]
- Workup: After the reaction, the mixture is diluted with dichloromethane and washed with a saturated aqueous solution of sodium carbonate. The aqueous phase is extracted multiple times with dichloromethane.
- Isolation: The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield a light yellow solid.[2]
- Purification: The crude product is washed with acetone. For higher purity, recrystallization from tetrahydrofuran (THF) is performed.[2]

Spectroscopic Analysis Workflow

The following diagram illustrates the typical workflow for the complete spectroscopic characterization of synthesized **5,5'-Dibromo-2,2'-bithiophene**.





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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Sample Preparation for Analysis

- NMR Spectroscopy: A sample of the purified compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.
- Mass Spectrometry (ESI+): A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the electrospray source.



- IR Spectroscopy (ATR): A small amount of the solid powder is placed directly on the ATR crystal, and pressure is applied to ensure good contact before analysis.
- UV-Vis Spectroscopy: A solution of known concentration is prepared using dimethyl sulfoxide (DMSO) as the solvent. The solution is then placed in a quartz cuvette for analysis, and the spectrum is recorded against a pure solvent blank.[2]

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